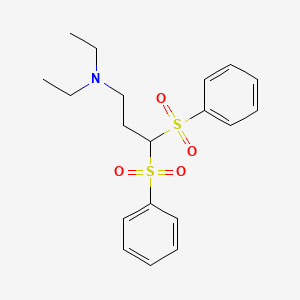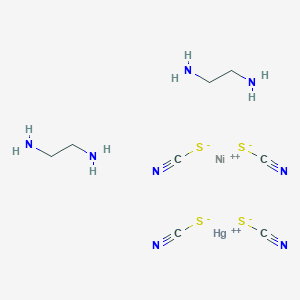
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel is a coordination complex that features nickel as the central metal ion, coordinated by ethylenediamine and mercurictetrathiocyanato ligands. Coordination complexes like this one are of significant interest in the field of inorganic chemistry due to their unique structural, electronic, and magnetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylenediamine)(mercurictetrathiocyanato)nickel typically involves the reaction of nickel salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. One common method involves dissolving nickel(II) chloride in water, followed by the addition of ethylenediamine. The resulting solution is then treated with a solution of mercurictetrathiocyanato in ethanol. The mixture is stirred and heated to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, changing its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as ammonia or phosphines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry, ligand exchange reactions, and redox behavior.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal ion transport and storage in biological systems.
Medicine: Research into its potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.
Industry: The compound’s unique properties make it useful in catalysis, materials science, and as a precursor for the synthesis of other complex materials
Mecanismo De Acción
The mechanism by which Bis(ethylenediamine)(mercurictetrathiocyanato)nickel exerts its effects involves coordination interactions between the nickel center and the ligands. The ethylenediamine ligands provide stability through chelation, while the mercurictetrathiocyanato ligands contribute to the compound’s electronic properties. These interactions influence the compound’s reactivity, redox behavior, and ability to form additional complexes .
Comparación Con Compuestos Similares
Similar Compounds
Bis(ethylenediamine)nickel(II) chloride: Similar in structure but lacks the mercurictetrathiocyanato ligands.
Hexaamminecobalt(III) chloride: Another coordination complex with different ligands and metal center.
Tris(ethylenediamine)nickel(II) chloride: Contains three ethylenediamine ligands but no mercurictetrathiocyanato ligands
Uniqueness
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel is unique due to the presence of both ethylenediamine and mercurictetrathiocyanato ligands, which impart distinct electronic and structural properties
Propiedades
Número CAS |
80732-90-7 |
|---|---|
Fórmula molecular |
C8H16HgN8NiS4 |
Peso molecular |
611.8 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;mercury(2+);nickel(2+);tetrathiocyanate |
InChI |
InChI=1S/2C2H8N2.4CHNS.Hg.Ni/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4 |
Clave InChI |
IPGVKIAVIASJLD-UHFFFAOYSA-J |
SMILES canónico |
C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Ni+2].[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
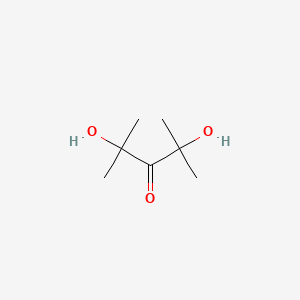
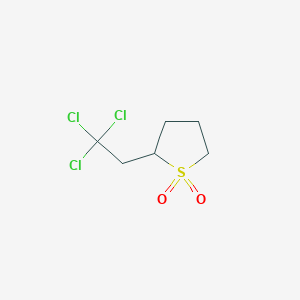
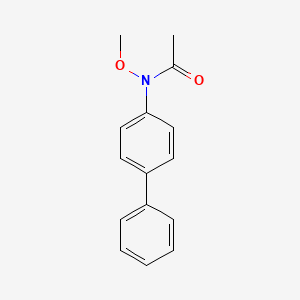

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
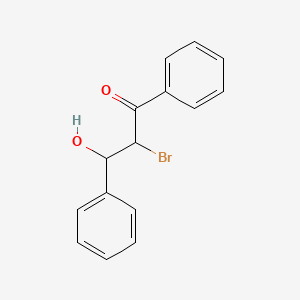
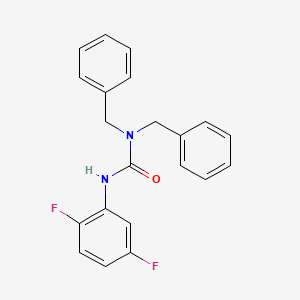
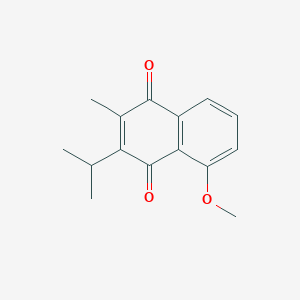
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
